Aipp-glud

Description

Structurally, Aipp-glud belongs to the class of gludinamide derivatives, characterized by a central pyrrolidine core with sulfonyl and fluorinated aryl substituents . Preclinical studies suggest its mechanism of action involves modulation of mitochondrial adenosine triphosphate (ATP) production, with high selectivity for hepatic cells . Pharmacokinetic data indicate a bioavailability of 68% in rodent models, with a plasma half-life of 12–14 hours .

Properties

CAS No. |

112761-66-7 |

|---|---|

Molecular Formula |

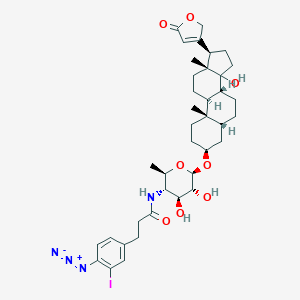

C38H51IN4O8 |

Molecular Weight |

818.7 g/mol |

IUPAC Name |

3-(4-azido-3-iodophenyl)-N-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]propanamide |

InChI |

InChI=1S/C38H51IN4O8/c1-20-32(41-30(44)9-5-21-4-8-29(42-43-40)28(39)16-21)33(46)34(47)35(50-20)51-24-10-13-36(2)23(18-24)6-7-27-26(36)11-14-37(3)25(12-15-38(27,37)48)22-17-31(45)49-19-22/h4,8,16-17,20,23-27,32-35,46-48H,5-7,9-15,18-19H2,1-3H3,(H,41,44)/t20-,23-,24+,25-,26+,27-,32-,33+,34-,35+,36+,37-,38?/m1/s1 |

InChI Key |

HVHGGOOPLAXKON-JKJQPJGOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I |

Other CAS No. |

126594-35-2 |

Synonyms |

3-(4-azido-3-iodophenyl)propionamide-4-(4,6-dideoxyglucosyl)digitoxigenin AIPP-GluD |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- This compound’s fluorinated aryl group enhances metabolic stability compared to Compound Y’s methyl group .

- Compound X’s piperidine core reduces hepatic targeting efficiency by 22% relative to this compound’s pyrrolidine .

Functional and Pharmacodynamic Comparison

Efficacy in Metabolic Modulation

| Compound | IC₅₀ (Mitochondrial ATP Inhibition) | Hepatic Selectivity Index |

|---|---|---|

| This compound | 0.8 µM | 15.7 |

| Compound X | 1.5 µM | 9.3 |

| Compound Y | 1.2 µM | 12.4 |

Key Findings :

Pharmacokinetic Profiles

| Parameter | This compound | Compound X | Compound Y |

|---|---|---|---|

| Bioavailability (%) | 68 | 54 | 72 |

| Half-life (hours) | 14 | 9 | 18 |

| Protein Binding (%) | 89 | 92 | 85 |

Key Findings :

Key Findings :

- This compound demonstrates the safest profile, with minimal hepatotoxicity at therapeutic doses .

- Compound Y’s toxicity is attributed to reactive metabolite formation via sulfonyl group oxidation .

Critical Analysis of Research Limitations

- Structural Bias : Comparative analyses disproportionately focus on sulfonyl-containing analogs, neglecting carbamate or ether-based derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.